molecular formula C11H11BrO2 B13082772 Methyl 4-(3-bromoprop-1-en-1-yl)benzoate

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate

Cat. No.: B13082772
M. Wt: 255.11 g/mol
InChI Key: YRQTYFBFNPDSAA-NSCUHMNNSA-N
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Description

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a 3-bromopropenyl group at the para position.

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 4-[(E)-3-bromoprop-1-enyl]benzoate

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,8H2,1H3/b3-2+

InChI Key

YRQTYFBFNPDSAA-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/CBr

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-propenylbenzoate. The reaction typically uses bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(3-bromoprop-1-en-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(3-bromoprop-1-en-1-yl)benzoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the propenyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Amino Groups

Key Comparison with Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate (CAS 83665-83-2) The amino analog (C₁₁H₁₃NO₂, MW 191.23) replaces bromine with an amine group, drastically altering reactivity. The bromine in the target compound enhances its utility as a leaving group in Suzuki or Heck couplings, whereas the amino group increases nucleophilicity and solubility in polar solvents .

Property Methyl 4-(3-Bromoprop-1-en-1-yl)benzoate Methyl (E)-4-(3-Aminoprop-1-en-1-yl)benzoate
Substituent Bromopropenyl Aminopropenyl
Molecular Weight ~243.1 (estimated) 191.23
Reactivity Electrophilic (Br as leaving group) Nucleophilic (NH₂ for conjugation)
Applications Cross-coupling intermediates Drug delivery systems, ligands

Halogenated Esters in Agrochemicals

Comparison with Bromopropylate and Chloropropylate
Bromopropylate (1-methylethyl 4-bromo-α-(4-bromophenyl)-α-hydroxybenzeneacetate) and chloropropylate (chlorinated analog) are pesticides with structural similarities to the target compound. The bromine atoms in these esters enhance lipophilicity and resistance to metabolic degradation, critical for pesticidal activity. In contrast, the target compound’s propenyl chain may confer rigidity, influencing binding to biological targets .

Property This compound Bromopropylate
Backbone Benzoate ester Benzeneacetate ester
Key Substituents 3-Bromopropenyl 4-Bromo, α-hydroxy groups
Bioactivity Not reported (potential intermediate) Acaricide

Quinoline-Linked Benzoate Derivatives

Comparison with C1–C7 Compounds from Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and its halogenated derivatives (C2–C7) feature extended conjugated systems due to quinoline and piperazine moieties. These structures exhibit enhanced π-π stacking and hydrogen-bonding capabilities, making them candidates for pharmaceutical applications (e.g., kinase inhibitors). The target compound lacks these aromatic extensions but offers simplicity for synthetic modifications .

Property This compound C1 (Quinoline-piperazine derivative)
Complexity Low (single aromatic ring) High (quinoline + piperazine)
Molecular Weight ~243.1 ~450–500 (estimated)
Applications Synthetic intermediate Drug discovery scaffolds

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